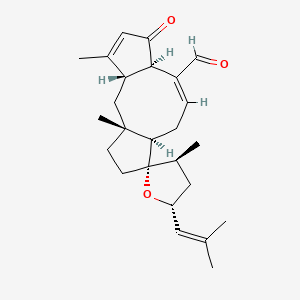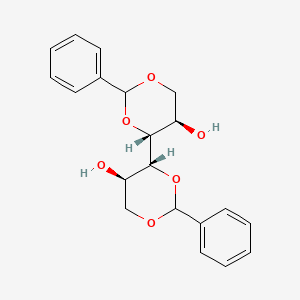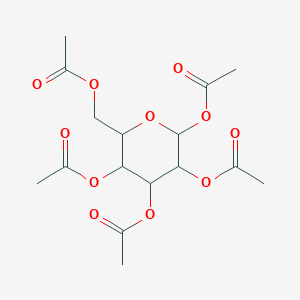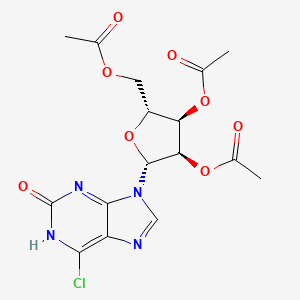
Anhydroepiophiobolin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anhydroepiophiobolin A is a sesterterpenoid fungal metabolite that has been found in various species of the genus Bipolaris, including Bipolaris oryzae . It is a dehydrated analogue of ophiobolin, epimerised at the C6 position . This compound is known for its broad biological profile, exhibiting antibacterial, antifungal, antitumor, and herbicidal activities .
Scientific Research Applications
Anhydroepiophiobolin A has a wide range of scientific research applications due to its diverse biological activities :
Chemistry: It is used as a model compound to study the chemical behavior of sesterterpenoids.
Medicine: Its antitumor properties make it a potential candidate for developing new anticancer drugs.
Mechanism of Action
Target of Action
Anhydroepiophiobolin A is a sesterterpenoid fungal metabolite that has been found in B. oryzae . It is known to be cytotoxic to various cancer cells . .
Mode of Action
It is known to exhibit cytotoxicity, suggesting it may interact with cellular components in a way that inhibits cell growth or induces cell death .
Biochemical Pathways
Given its cytotoxic effects, it is likely that it interferes with pathways essential for cell survival and proliferation .
Pharmacokinetics
This compound is a solid compound with poor water solubility . It is soluble in ethanol, methanol, DMF, or DMSO . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
This compound exhibits cytotoxic effects on various cancer cell lines, including HepG2, K562, A549, SKOV3, SK-MEL-2, XF498, and HCT15 cells . This suggests that the compound’s action results in the inhibition of cell growth or induction of cell death .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its solubility could be affected by the pH and temperature of its environment . .
Biochemical Analysis
Biochemical Properties
Anhydroepiophiobolin A interacts with various biomolecules, leading to its cytotoxic and phytotoxic effects. It has been found to be cytotoxic to HepG2 and K562 cells, as well as A549, SKOV3, SK-MEL-2, XF498, and HCT15 cells
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing cytotoxicity in certain cell lines
Temporal Effects in Laboratory Settings
Current information suggests that it maintains its cytotoxic properties over time .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydroepiophiobolin A is primarily obtained from natural sources, specifically from fungal species such as Bipolaris oryzae . The compound is co-produced with other ophiobolins during the degradation of ophiobolin A . The synthetic routes for this compound involve the controlled degradation of ophiobolin A under specific conditions that promote epimerisation at the C6 position .
Industrial Production Methods: The process involves cultivating the fungal species under optimal conditions to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Anhydroepiophiobolin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Comparison with Similar Compounds
Anhydroophiobolin A: This compound is closely related to this compound but is a minor component that readily epimerises to form this compound under controlled conditions.
Uniqueness: this compound is unique due to its specific epimerisation at the C6 position, which distinguishes it from other ophiobolins.
Properties
IUPAC Name |
(1'R,2S,3S,3'S,5R,7'R,8'E,11'R)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradeca-4,8-diene]-8'-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O3/c1-15(2)10-19-12-17(4)25(28-19)9-8-24(5)13-20-16(3)11-21(27)23(20)18(14-26)6-7-22(24)25/h6,10-11,14,17,19-20,22-23H,7-9,12-13H2,1-5H3/b18-6-/t17-,19-,20+,22+,23-,24+,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYSLOGZXCWLSL-MUKMEUIDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(=CC4=O)C)C=O)C)C=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2C/C=C(\[C@H]4[C@H](C3)C(=CC4=O)C)/C=O)C)C=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)



